molecular formula C7H9N3O B7722298 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B7722298
M. Wt: 151.17 g/mol
InChI Key: XYYZKOFIMYHHAG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .

Another method includes the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the pyrimidine ring, leading to the formation of tetrahydropyrido derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidinones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

5,6,7,8-Tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one and its derivatives have been extensively studied for their biological activities. They have shown potential in various fields, including:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases. These interactions disrupt key signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYZKOFIMYHHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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